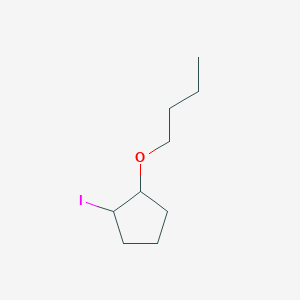

1-Butoxy-2-iodocyclopentane

Description

1-Butoxy-2-iodocyclopentane is a halogenated cyclopentane derivative featuring a butoxy group (–OCH₂CH₂CH₂CH₃) at position 1 and an iodine atom at position 2. Its molecular formula is C₉H₁₇IO, with a molecular weight of 268.14 g/mol. The compound is of interest in organic synthesis due to the reactivity of the iodine substituent, which can undergo nucleophilic substitution or elimination reactions, and the butoxy group, which contributes steric bulk and hydrophobicity .

Properties

Molecular Formula |

C9H17IO |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

1-butoxy-2-iodocyclopentane |

InChI |

InChI=1S/C9H17IO/c1-2-3-7-11-9-6-4-5-8(9)10/h8-9H,2-7H2,1H3 |

InChI Key |

ODZZXULJWUCSFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1CCCC1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-iodocyclopentane can be synthesized through a multi-step process involving the formation of the cyclopentane ring, followed by the introduction of the butoxy and iodine substituents. One common method involves the reaction of cyclopentene with butanol in the presence of an acid catalyst to form 1-butoxycyclopentane. This intermediate can then be iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-iodocyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-butoxy-2-hydroxycyclopentane.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The iodine atom can be reduced to form 1-butoxycyclopentane.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous solution.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: 1-Butoxy-2-hydroxycyclopentane.

Oxidation: Cyclopentanone derivatives.

Reduction: 1-Butoxycyclopentane.

Scientific Research Applications

1-Butoxy-2-iodocyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butoxy-2-iodocyclopentane involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the butoxy group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Functional Group Analysis

Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate ()

- Structure : Cyclopentane with tert-butoxycarbonyl (Boc) and methyl ester groups.

- Key Differences: The Boc-protected amine and ester groups contrast with the butoxy and iodo substituents in the target compound. The Boc group enhances solubility in polar aprotic solvents (e.g., 1-methyl-2-pyrrolidinone, used in its synthesis), while the iodine in 1-butoxy-2-iodocyclopentane increases molecular weight and reduces aqueous solubility.

- Synthetic Relevance : Both compounds utilize alkylation reactions (e.g., methyl iodide in ), but iodine’s leaving-group capability distinguishes its reactivity in substitution pathways .

1-Butylpentyl ethylphosphonofluoridate ()

- Structure: A phosphonofluoridate with branched alkyl chains.

- Key Differences: The phosphonofluoridate group introduces high electrophilicity and toxicity, unlike the iodocyclopentane core. However, the butylpentyl chain parallels the butoxy group’s hydrophobicity.

- Applications: While phosphonofluoridates are often neurotoxic (e.g., nerve agents), iodocyclopentanes are typically intermediates in pharmaceutical or material synthesis .

Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate ()

- Structure : Cyclopentane with benzyl, oxo, and methyl ester groups.

- Key Differences : The oxo (ketone) group at position 2 contrasts with iodine, altering reactivity. Ketones participate in condensation reactions, whereas iodine facilitates nucleophilic substitutions. Benzyl groups enhance aromaticity-driven stability, unlike the aliphatic butoxy chain.

- Safety : The SDS for this compound highlights respiratory risks, whereas iodinated analogs may pose distinct hazards (e.g., iodine volatility or thyroid toxicity) .

Physical and Chemical Properties

| Property | This compound | Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | 1-Butylpentyl ethylphosphonofluoridate |

|---|---|---|---|

| Molecular Weight | 268.14 g/mol | 246.29 g/mol | 234.28 g/mol |

| Key Functional Groups | Iodo, butoxy | Oxo, benzyl, ester | Phosphonofluoridate, alkyl chains |

| Reactivity | High (I– as leaving group) | Moderate (ketone/ester reactivity) | Extreme (electrophilic phosphorus) |

| Solubility | Low (nonpolar solvents) | Moderate (polar aprotic solvents) | Variable (lipid-soluble) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.